![molecular formula C21H28N2O2S B4120125 1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine](/img/structure/B4120125.png)
1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine
Overview
Description
1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as NSD-1015 and belongs to the class of compounds known as pyrrolidines. NSD-1015 is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in several physiological processes.
Mechanism of Action
NSD-1015 exerts its inhibitory effects on carbonic anhydrase by binding to the active site of the enzyme and preventing the formation of the enzyme-substrate complex. This leads to a decrease in the activity of the enzyme, which in turn affects several physiological processes.
Biochemical and Physiological Effects:
NSD-1015 has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of aqueous humor in the eye, which can help in the treatment of glaucoma. NSD-1015 has also been shown to have anticonvulsant effects, which can be beneficial in the treatment of epilepsy. Additionally, NSD-1015 has been shown to have potential anti-cancer effects, although further studies are needed to confirm this.
Advantages and Limitations for Lab Experiments
NSD-1015 has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. NSD-1015 is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, NSD-1015 has some limitations as well. It is a relatively large and complex molecule, which can make it difficult to study its interactions with other molecules. Additionally, NSD-1015 has limited solubility in water, which can make it challenging to work with in certain experimental conditions.
Future Directions
There are several future directions for research on NSD-1015. One area of research is the potential use of NSD-1015 in the treatment of glaucoma and other eye diseases. Another area of research is the potential use of NSD-1015 in the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to investigate the potential anti-cancer effects of NSD-1015 and to determine its mechanism of action in this context. Finally, there is a need for further research to explore the potential applications of NSD-1015 in other physiological processes and disease states.
In conclusion, NSD-1015 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase and has been shown to have potential applications in the treatment of several diseases. NSD-1015 has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on NSD-1015, including its potential use in the treatment of glaucoma, epilepsy, and cancer, as well as its potential applications in other physiological processes and disease states.
Scientific Research Applications
NSD-1015 has been extensively studied for its potential applications in scientific research. It has been shown to have potent inhibitory effects on carbonic anhydrase, which is involved in several physiological processes, including acid-base balance, respiration, and ion transport. NSD-1015 has also been shown to have potential applications in the treatment of several diseases, including glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
1-(3-naphthalen-2-ylsulfonyl-2-pyrrolidin-1-ylpropyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c24-26(25,21-10-9-18-7-1-2-8-19(18)15-21)17-20(23-13-5-6-14-23)16-22-11-3-4-12-22/h1-2,7-10,15,20H,3-6,11-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHNZWVBURZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



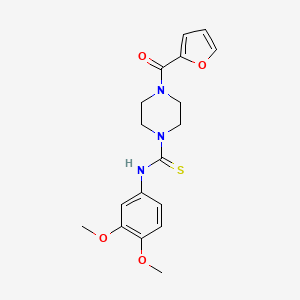
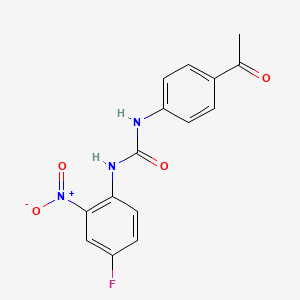
![7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120051.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4120056.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120059.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-benzyl-3-chlorobenzenesulfonamide](/img/structure/B4120065.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4120071.png)
![methyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4120077.png)
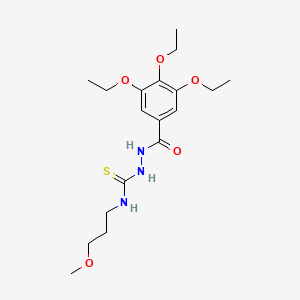
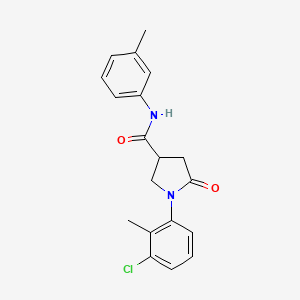
![N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4120106.png)
![methyl 5-ethyl-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120114.png)
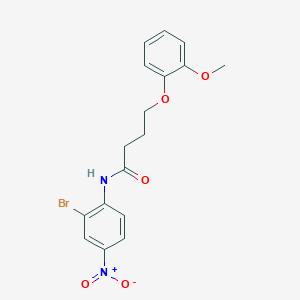
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4120151.png)